3,4,5-Trimethylpyridin-2-amine

Descripción general

Descripción

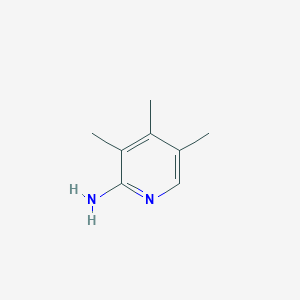

3,4,5-Trimethylpyridin-2-amine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.2 g/mol . It is a derivative of pyridine, characterized by the presence of three methyl groups attached to the 3rd, 4th, and 5th positions of the pyridine ring, and an amine group at the 2nd position . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is typically catalyzed by palladium and proceeds under mild conditions to yield the desired product in moderate to good yields .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process. Additionally, maintaining an inert atmosphere and controlling the reaction temperature are crucial to prevent unwanted side reactions and degradation of the product .

Análisis De Reacciones Químicas

Types of Reactions

3,4,5-Trimethylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides.

Substitution: The methyl groups and the amine group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amides or other derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-Cancer Activity:

Research indicates that 3,4,5-trimethylpyridin-2-amine has potential as an anti-cancer agent. It has been incorporated into the synthesis of new antitubulin agents that inhibit cancer cell growth. For instance, derivatives of this compound demonstrated IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines. Additionally, it has shown promise in inhibiting kinases associated with cancer progression .

Anti-Inflammatory Properties:

A novel series of compounds derived from this compound have been identified as effective against inflammatory bowel disease (IBD). These compounds exhibited significantly better efficacy than traditional treatments like sulfasalazine in animal models . The mechanism involves inhibiting TNF-α-induced cell adhesion processes critical in IBD pathogenesis.

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its derivatives are utilized in developing new pharmaceutical agents and agrochemicals due to their structural versatility . The compound can be synthesized through various methods, including Suzuki cross-coupling reactions.

Antimicrobial Effects:

The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to disrupt bacterial membranes or inhibit essential enzymes is under investigation .

Binding Interactions:

Studies have shown that this compound interacts with biological macromolecules such as proteins and enzymes. These interactions are crucial for understanding its mechanism of action and therapeutic potential .

Case Study: Anti-Cancer Applications

A study evaluated a derivative of this compound for its anti-cancer properties using a chick chorioallantoic membrane model implanted with Hep3B cells. The compound showed superior inhibition of tumor growth compared to established treatments like cabozantinib . This suggests that modifications to the trimethyl group configuration can significantly alter pharmacological activity.

Case Study: Inflammatory Bowel Disease

In another study focusing on IBD treatment efficacy, a derivative of the compound was found to be approximately thirty times more effective than sulfasalazine in reducing inflammation in a rat model . This highlights the potential for developing more effective therapies based on this compound.

Mecanismo De Acción

The mechanism of action of 3,4,5-Trimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines .

Comparación Con Compuestos Similares

3,4,5-Trimethylpyridin-2-amine can be compared with other similar compounds, such as:

2,3,5-Trimethylpyridine: Differing in the position of the amine group, which can influence its reactivity and applications.

3,4,5-Trimethylpyridine:

2,4,6-Trimethylpyridine: Another isomer with different substitution patterns, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

3,4,5-Trimethylpyridin-2-amine (TMPA) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

TMPA is characterized by its chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₂N₂

- CAS Number : 875462-77-4

The compound contains a pyridine ring with three methyl groups at the 3, 4, and 5 positions and an amino group at the 2 position. This unique structure contributes to its biological activity.

Pharmacological Activities

TMPA exhibits a range of pharmacological effects, which can be categorized as follows:

1. Anti-inflammatory Activity

Research indicates that TMPA derivatives possess significant anti-inflammatory properties. For example, studies have shown that certain analogs inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC₅₀ values for TMPA derivatives against COX enzymes vary, with some compounds demonstrating potent inhibition:

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

|---|---|---|

| TMPA | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Derivative A | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Derivative B | 28.39 ± 0.03 | 23.8 ± 0.20 |

These findings suggest that TMPA could be a valuable candidate for developing anti-inflammatory medications .

2. Anticancer Activity

TMPA and its derivatives have been investigated for their anticancer effects, particularly in hepatocellular carcinoma (HCC). Studies employing chick chorioallantoic membrane (CAM) models showed that TMPA significantly inhibited tumor growth:

| Treatment | Tumor Size Reduction (%) | Weight Reduction (%) |

|---|---|---|

| TMPA | 50% | 40% |

| Control | - | - |

The mechanism appears to involve the inhibition of angiogenesis through the suppression of reactive oxygen species (ROS) generation and modulation of signaling pathways such as PI3K/Akt .

3. Antioxidant Activity

TMPA has also been studied for its antioxidant properties. Compounds derived from TMPA demonstrated significant scavenging activity against free radicals, suggesting potential applications in oxidative stress-related conditions . The antioxidant capacity was evaluated using various assays, highlighting the compound's ability to mitigate oxidative damage.

The biological activities of TMPA are attributed to several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : By inhibiting COX enzymes, TMPA reduces the production of pro-inflammatory mediators.

- Modulation of Signaling Pathways : TMPA affects pathways such as PI3K/Akt and MAPK/ERK, which are crucial in cell survival and proliferation .

- Scavenging of Reactive Oxygen Species : The compound's ability to neutralize ROS contributes to its antioxidant effects and potential protective roles in various diseases.

Case Studies

Several studies highlight the efficacy of TMPA and its derivatives:

- Inflammatory Bowel Disease (IBD) : In a model of IBD, TMPA derivatives showed significant recovery in body weight and reduced inflammatory markers upon administration at doses as low as 1 mg/kg .

- Breast Cancer Models : In CAM assays for breast cancer, TMPA derivatives inhibited tumor growth effectively while reducing angiogenesis .

Propiedades

IUPAC Name |

3,4,5-trimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVSGHLEQDJCTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.